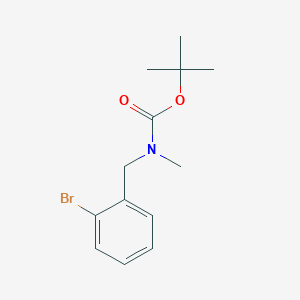

tert-Butyl 2-bromobenzyl(methyl)carbamate

説明

tert-Butyl 2-bromobenzyl(methyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a 2-bromobenzyl moiety with a methyl substituent on the carbamate nitrogen. Its molecular structure (C₁₄H₁₉BrNO₂) combines a brominated aromatic ring, a methyl group for steric modulation, and a tert-butyl group that enhances solubility in organic solvents and stabilizes the compound against hydrolysis . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in protecting amine functionalities during multi-step syntheses. The bromine atom at the ortho position of the benzyl group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex aromatic systems .

特性

IUPAC Name |

tert-butyl N-[(2-bromophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLGVFLVTMLPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-61-0 | |

| Record name | 954238-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Carbamate Formation via Di-tert-butyl Dicarbonate (Boc2O) Protection

One of the most documented and reliable methods for synthesizing tert-butyl carbamates, including tert-butyl 2-bromobenzylcarbamate, involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Procedure Summary:

- Starting Material: Commercially available (2-bromophenyl)methanamine.

- Solvent: A mixture of tert-butanol and water.

- Base: Sodium hydroxide (NaOH) is used to deprotonate the amine and facilitate nucleophilic attack.

- Reagent: Di-tert-butyl dicarbonate (1.2 equivalents).

- Conditions: Stirring at room temperature for approximately 3 hours.

- Work-up: The reaction is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate (30:1) as eluent.

- Yield: Approximately 93% for the tert-butyl (2-bromobenzyl)carbamate intermediate on a 5 mmol scale.

This method is well-documented in the literature and yields high-purity carbamate suitable for further functionalization.

Methylation to Obtain tert-Butyl 2-bromobenzyl(methyl)carbamate

Following the formation of the tert-butyl 2-bromobenzylcarbamate, methylation of the nitrogen can be achieved by alkylation methods:

- Methyl iodide or methyl sulfate can be used as methylating agents.

- The reaction is typically carried out in the presence of a base such as potassium carbonate or cesium carbonate.

- Solvent systems often include polar aprotic solvents like dimethylformamide (DMF).

- Phase transfer catalysts such as tetrabutylammonium bromide or iodide (TBAB or TBAI) enhance reaction rates and selectivity.

- The reaction is performed under controlled temperature (0–5 °C) to minimize side reactions.

- After completion, the mixture is worked up by aqueous extraction and purified by crystallization or chromatography.

This approach is consistent with general carbamate N-alkylation strategies and is supported by methodologies for similar carbamate derivatives.

Alternative Synthetic Routes

- Reduction of aryl cyanides to amines using borane-tetrahydrofuran complex (BH3-THF), followed by Boc protection, has been reported for preparing related carbamates.

- Mixed acid anhydride formation from N-BOC-D-serine with isobutyl chlorocarbonate, followed by condensation with benzylamine derivatives, can yield carbamate structures relevant to lacosamide intermediates, which are chemically analogous.

- Curtius rearrangement of acyl azides derived from aromatic carboxylic acids can also produce tert-butyl carbamates, though this method is more applicable to aromatic acid derivatives rather than benzylamines.

Data Table: Typical Reaction Conditions and Yields

Research Findings and Analysis

- The Boc protection of 2-bromobenzylamine using di-tert-butyl dicarbonate is highly efficient, yielding over 90% product with simple work-up and purification.

- Methylation of the carbamate nitrogen is effectively catalyzed by tetrabutylammonium salts, which enhance nucleophilicity and reduce overalkylation.

- The use of phase transfer catalysts and mild reaction temperatures improves selectivity and yield, minimizing side products.

- Alternative synthetic routes such as Curtius rearrangement are less commonly applied for this specific compound due to substrate specificity but provide useful strategies for related carbamates.

- The overall synthetic strategy is robust and scalable, suitable for research and industrial applications.

化学反応の分析

Types of Reactions

tert-Butyl 2-bromobenzyl(methyl)carbamate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted carbamates with various functional groups.

Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

Reduction: Products include primary or secondary amines.

科学的研究の応用

tert-Butyl 2-bromobenzyl(methyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.

Industry: The compound is used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of tert-Butyl 2-bromobenzyl(methyl)carbamate involves the formation of a covalent bond with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the carbamate moiety to react with nucleophiles such as amines or thiols. This reaction can modify the structure and function of the target molecule, leading to various biological and chemical effects.

類似化合物との比較

Key Observations:

Halogen Position and Reactivity :

- The ortho-bromo substituent in the target compound introduces steric hindrance, slowing electrophilic substitution but favoring directed metal-coupling reactions compared to para-bromo analogs (e.g., ) .

- Iodo-substituted analogs (e.g., ) exhibit higher reactivity in cross-coupling reactions but are cost-prohibitive for large-scale applications .

Functional Group Impact :

- Methoxy groups () deactivate aromatic rings toward electrophilic attack but enhance solubility in polar solvents .

- Hydroxy groups () increase polarity and susceptibility to oxidation, leading to instability and discontinuation of some derivatives .

Steric and Stereochemical Effects: Chiral centers (e.g., (S)-ethyl in ) are critical for enantioselective synthesis in drug development, unlike the non-chiral target compound . The methyl group on the carbamate nitrogen in the target compound improves steric shielding, enhancing stability compared to unsubstituted carbamates .

Research Findings and Limitations

- Synthetic Challenges : Ortho-substitution in the target compound complicates regioselective functionalization but improves selectivity in directed ortho-metalation reactions .

- Data Gaps : Melting points and solubility data for many analogs (e.g., ) are unavailable in public sources, necessitating experimental characterization for industrial use.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine substitution pattern) and carbamate integrity. Key signals: tert-butyl (~1.3 ppm, singlet) and aromatic protons (~7.2–7.6 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic byproducts (e.g., free amine or tert-butanol) .

- Melting Point : Consistency with literature values (e.g., 103–106°C) validates crystallinity and stability .

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., tert-butanol) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。